N-(4-Diethylaminophenyl)dodecanamide
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Overview
Description
N-(4-Diethylaminophenyl)dodecanamide: is a chemical compound with the molecular formula C22H38N2O It is known for its unique structure, which includes a dodecanamide backbone substituted with a 4-diethylaminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Diethylaminophenyl)dodecanamide typically involves the reaction of dodecanoic acid with 4-diethylaminophenylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high efficiency and consistency in the production of this compound .
Chemical Reactions Analysis
Types of Reactions: N-(4-Diethylaminophenyl)dodecanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amide derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Oxidized amide derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted amide products with various functional groups.
Scientific Research Applications
N-(4-Diethylaminophenyl)dodecanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-(4-Diethylaminophenyl)dodecanamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
- N,N-Diethyldodecanamide
- N,N-Diethylbenzamide
- N,N-Diethyl-4-methylbenzamide
Comparison: N-(4-Diethylaminophenyl)dodecanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and industrial uses .
Properties
CAS No. |
5462-74-8 |
---|---|
Molecular Formula |
C22H38N2O |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
N-[4-(diethylamino)phenyl]dodecanamide |
InChI |
InChI=1S/C22H38N2O/c1-4-7-8-9-10-11-12-13-14-15-22(25)23-20-16-18-21(19-17-20)24(5-2)6-3/h16-19H,4-15H2,1-3H3,(H,23,25) |
InChI Key |
KCUSVGAHNQSYDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC1=CC=C(C=C1)N(CC)CC |
Origin of Product |
United States |
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